molecular formula C23H23FN2O2 B5073783 10-acetyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5073783
M. Wt: 378.4 g/mol
InChI Key: RXOPBBZMUKDESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C23H23FN2O2 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.17435614 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

10-acetyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a molecular formula of C23H23FN2O2C_{23}H_{23}FN_{2}O_{2} and a molecular weight of approximately 378.44 g/mol. This compound belongs to the dibenzo diazepine class and has been studied for its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). It is believed to act on various neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin receptors. These interactions may influence mood regulation, anxiety levels, and other neurophysiological functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anxiolytic Activity : Studies suggest that it may have anxiolytic properties similar to those of benzodiazepines, potentially providing relief from anxiety without the sedative effects commonly associated with traditional anxiolytics.
  • Antidepressant Properties : Preliminary data indicate that it may also possess antidepressant-like effects in animal models, possibly through its action on serotonin pathways.
  • Neuroprotective Effects : Some investigations have shown that it may protect neuronal cells from damage due to oxidative stress and neuroinflammation.

Toxicology and Safety Profile

The safety profile of this compound has not been extensively characterized. However, as with many compounds affecting the CNS, there is potential for adverse effects including dependency and withdrawal symptoms.

Study 1: Anxiolytic Effects in Rodent Models

A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated that doses of 5 mg/kg were effective in producing anxiolytic effects comparable to those observed with diazepam.

Study 2: Neuroprotective Properties

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and increased cell viability. This suggests a potential role in neuroprotection which warrants further investigation.

Comparative Analysis

Property 10-acetyl-11-(3-fluorophenyl)-3,3-dimethyl... Diazepam Sertraline
Anxiolytic ActivityYesYesNo
Antidepressant ActivityPossibleNoYes
Neuroprotective EffectYesLimitedNo
Dependency RiskModerate (needs further study)HighLow

Properties

IUPAC Name

5-acetyl-6-(3-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c1-14(27)26-19-10-5-4-9-17(19)25-18-12-23(2,3)13-20(28)21(18)22(26)15-7-6-8-16(24)11-15/h4-11,22,25H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOPBBZMUKDESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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